molecular formula C17H19NO2 B8759478 2-(Ethylanilino)ethyl benzoate CAS No. 51920-03-7

2-(Ethylanilino)ethyl benzoate

Cat. No.: B8759478
CAS No.: 51920-03-7
M. Wt: 269.34 g/mol
InChI Key: LVRZDVFALRTAHV-UHFFFAOYSA-N
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Description

2-(Ethylanilino)ethyl benzoate is an organic compound belonging to the class of aromatic benzoate esters with an ethylanilino substituent. Structurally, it consists of a benzoic acid moiety esterified with ethanol, where the benzene ring bears an N-ethyl-substituted anilino group at the ortho (2-) position. This compound is hypothesized to serve as an intermediate in pharmaceutical or polymer synthesis, analogous to structurally related esters such as methyl 2-(2,3-dimethylanilino)benzoate .

Properties

CAS No.

51920-03-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(N-ethylanilino)ethyl benzoate

InChI

InChI=1S/C17H19NO2/c1-2-18(16-11-7-4-8-12-16)13-14-20-17(19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3

InChI Key

LVRZDVFALRTAHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic media, the ester undergoes reversible hydrolysis to regenerate benzoic acid and 2-(ethylanilino)ethanol . The mechanism involves:

  • Protonation of the carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic attack by water to form a tetrahedral intermediate.

  • Cleavage of the ester bond, releasing the alcohol and carboxylic acid .

Kinetic data (from):

MediumRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
1M H₂SO₄3.2 × 10⁻⁴58.3

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions, hydroxide ions attack the ester carbonyl, forming a carboxylate salt and alcohol . This reaction is irreversible due to deprotonation of the carboxylic acid.

Reaction equation:

2-(Ethylanilino)ethyl benzoate+OHBenzoate+2-(Ethylanilino)ethanol\text{2-(Ethylanilino)ethyl benzoate} + \text{OH}^- \rightarrow \text{Benzoate}^- + \text{2-(Ethylanilino)ethanol}

Comparative reactivity (from ):

Ester TypeRelative Hydrolysis Rate (vs. ethyl acetate)
Ethyl benzoate1.0
This compound0.67 (reduced due to steric hindrance)

Solvolysis in Non-Polar Media

The ethylanilino group participates in secondary interactions during solvolysis. Studies on analogous esters show that electron-rich aromatic amines stabilize intermediates via resonance, altering reaction kinetics .

Key findings from σ-hole interactions (from ):

SolventlogK (Complexation with I₂)Effect on Ester Stability
Chloroform0.8Moderate stabilization
Toluene1.3Significant stabilization

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two decomposition stages:

  • Ester cleavage (180–220°C): Regenerates benzoic acid and 2-(ethylanilino)ethanol.

  • Amine degradation (280–320°C): Ethylanilino group decomposes to aniline derivatives .

Activation parameters (from ):

StageΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
192.445.1
2112.762.3

Catalytic Transesterification

The ethylanilino group enhances nucleophilicity in transesterification reactions. For example, methanolysis under basic conditions yields methyl benzoate and 2-(ethylanilino)ethanol .

Catalyst efficiency (from ):

CatalystConversion (%)Selectivity (%)
NaOMe8895
2-Hydroxypyridine7989

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with 2-(ethylanilino)ethyl benzoate, enabling comparative analysis of substituent effects on properties and applications:

Methyl 2-(2,3-Dimethylanilino)benzoate

  • Molecular Formula: C₁₆H₁₇NO₂
  • Substituents: Methyl ester group; 2,3-dimethylanilino substituent on the benzene ring.
  • Key Properties: Crystallographic data confirm a planar aromatic system with intramolecular hydrogen bonding between the amino group and ester oxygen, enhancing stability . Used as a pharmaceutical intermediate, highlighting the role of methyl esters and alkylated anilino groups in bioactive molecule synthesis.

Ethyl 4-(Dimethylamino)benzoate

  • Molecular Formula: C₁₁H₁₅NO₂
  • Substituents: Ethyl ester group; para-(4-) dimethylamino substituent.
  • Key Findings: Demonstrates higher reactivity in resin cements compared to methacrylate-based amines, attributed to the electron-donating dimethylamino group accelerating polymerization . Physical properties (e.g., degree of conversion in resins) are superior to those of methacrylate analogs, suggesting para-substitution optimizes electronic effects for industrial applications .

Ethyl-P(N-Butylamino)benzoate

  • Molecular Formula: C₁₃H₁₉NO₂
  • Substituents: Ethyl ester group; para-N-butylamino substituent.
  • Key Data: Safety data sheets indicate moderate hazards (e.g., skin/eye irritation), common to amino-substituted benzoates .

Ethyl ({2-Nitrobenzoyl}anilino)acetate

  • Molecular Formula : C₁₇H₁₆N₂O₅
  • Substituents: Ethyl ester; nitrobenzoyl-anilino hybrid group.
  • Key Insights :
    • The nitro group introduces strong electron-withdrawing effects, likely reducing reactivity in polymerization but increasing stability under acidic conditions .
    • Such structural complexity enables versatility in further derivatization for specialized syntheses.

Comparative Data Table

Compound Molecular Formula Substituent Position/Type Ester Group Key Applications/Properties References
This compound C₁₅H₁₇NO₂* Ortho-N-ethylanilino Ethyl Hypothesized pharmaceutical intermediate
Methyl 2-(2,3-dimethylanilino)benzoate C₁₆H₁₇NO₂ Ortho-2,3-dimethylanilino Methyl Crystal structure resolved; drug synthesis
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Para-dimethylamino Ethyl High reactivity in resin cements
Ethyl-P(N-butylamino)benzoate C₁₃H₁₉NO₂ Para-N-butylamino Ethyl Industrial synthesis; moderate hazards
Ethyl ({2-nitrobenzoyl}anilino)acetate C₁₇H₁₆N₂O₅ Hybrid nitrobenzoyl-anilino Ethyl Stabilized under acidic conditions

*Hypothetical formula based on structural analogs.

Impact of Substituents on Properties

  • Electronic Effects: Electron-donating groups (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate) enhance reactivity in polymerization, while electron-withdrawing groups (e.g., nitro in ethyl ({2-nitrobenzoyl}anilino)acetate) reduce it .
  • Steric Effects: Ortho-substituted compounds (e.g., methyl 2-(2,3-dimethylanilino)benzoate) exhibit intramolecular hydrogen bonding, improving thermal stability .
  • Solubility: Longer alkyl chains (e.g., butyl in ethyl-P(N-butylamino)benzoate) increase hydrophobicity, favoring non-polar environments .

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